molecular formula C10H6ClNO3 B1666356 7-Chlorokynurenic acid CAS No. 18000-24-3

7-Chlorokynurenic acid

Cat. No. B1666356
CAS RN: 18000-24-3
M. Wt: 223.61 g/mol
InChI Key: UAWVRVFHMOSAPU-UHFFFAOYSA-N
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Description

7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine site of the NMDA receptor . It produces ketamine-like rapid antidepressant effects in animal models of depression .


Molecular Structure Analysis

The molecular formula of 7-Chlorokynurenic acid is C10H6ClNO3 . It has a molecular weight of 223.61 . The structure includes a quinoline backbone substituted by a hydroxy group at position 4 and a chlorine atom at position 7 .


Physical And Chemical Properties Analysis

7-Chlorokynurenic acid is a solid, white to off-white compound . It has a density of 1.6±0.1 g/cm3, a boiling point of 461.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Anticonvulsant Activity and Blood-Brain Barrier Penetration

7-Chlorokynurenic acid (7-CKA) is a potent glycine-N-methyl-D-aspartate (NMDA) receptor antagonist. Its anticonvulsant properties have been explored through the synthesis of prodrugs designed to overcome the blood-brain barrier (BBB). These prodrugs, when administered systemically, exhibit protective effects against seizures induced by NMDA in mice, highlighting 7-CKA's potential in anticonvulsant therapy (Bonina et al., 2000).

Antidepressant-like Effects

7-CKA has shown rapid antidepressant-like actions in animal models, potentially through the activation of brain-derived neurotrophic factor (BDNF) signaling in the hippocampus. Chronic treatment with 7-CKA reversed the effects of chronic unpredictable mild stress (CUMS) in mice, suggesting its therapeutic potential in treating depression (Li et al., 2016). Further, it is indicated that microRNAs regulated via TrkB-ERK/Akt pathways might be involved in the rapid-acting molecular mechanism of 7-CKA’s antidepressant action (Liu et al., 2015).

Neuroprotective Properties

7-CKA and its derivatives have been studied for their neuroprotective properties. The synthesis and administration of 4-chlorokynurenine, a prodrug of 7-CKA, have shown potential in providing neuroprotection against excitotoxic damage in the rat striatum (Lee & Schwarcz, 2001).

Use in Pharmaceutical Analysis

7-CKA has been utilized in high-performance liquid chromatography assays for evaluating d-amino acid oxidase activity, highlighting its role in pharmaceutical analysis and potential therapeutic applications (Iwasaki et al., 2016).

Other Research Applications

7-CKA has been referenced in studies exploring its formation in animals with chronic epilepsy, its role in the assembly of light-harvesting complexes in chloroplasts, and its inclusion in studies of chlorogenic acid metabolism and stability (Wu et al., 2005), (Hoober et al., 2007), (Dawidowicz & Typek, 2010).

Safety And Hazards

When handling 7-Chlorokynurenic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . It is also advised to avoid dust formation .

Future Directions

7-Chlorokynurenic acid has been reported as a potential rapid antidepressant . Future research may focus on its role in regulating hippocampal microRNA expressions involved in TrkB-ERK/Akt signaling pathways .

properties

IUPAC Name

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVRVFHMOSAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042568
Record name 7-Chlorokynurenic acid
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorokynurenic acid

CAS RN

18000-24-3
Record name 7-Chlorokynurenic acid
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Record name 7-Chlorokynurenic acid
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Record name 18000-24-3
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Record name 7-Chlorokynurenic acid
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Record name 7-chloro-4-hydroxyquinoline-2-carboxylic acid
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Record name 7-CHLOROKYNURENIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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